molecular formula C16H19N3OS B5640993 1-(4-Ethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione

1-(4-Ethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione

Cat. No.: B5640993
M. Wt: 301.4 g/mol
InChI Key: QELPBKJZRJNMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione is an organic compound that belongs to the class of triazinane derivatives. This compound is characterized by the presence of a triazinane ring, which is a six-membered ring containing three nitrogen atoms, along with a furan ring and an ethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Ethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazinane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the furan-2-ylmethyl group: This step involves the reaction of the triazinane intermediate with a furan-2-ylmethyl halide in the presence of a base.

    Attachment of the 4-ethylphenyl group: This can be done through a substitution reaction where the triazinane intermediate reacts with a 4-ethylphenyl halide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(4-Ethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Ethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Ethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione can be compared with other similar compounds, such as:

    1-(4-Ethylphenyl)-1,3,5-triazinane-2-thione: This compound lacks the furan-2-ylmethyl group, which may result in different chemical and biological properties.

    1-(4-Methylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione: The presence of a methyl group instead of an ethyl group can affect the compound’s reactivity and interactions.

    1-(4-Ethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-one: The replacement of the thione group with a carbonyl group can lead to significant changes in the compound’s chemical behavior and biological activity.

Properties

IUPAC Name

1-(4-ethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-2-13-5-7-14(8-6-13)19-12-18(11-17-16(19)21)10-15-4-3-9-20-15/h3-9H,2,10-12H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELPBKJZRJNMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CN(CNC2=S)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323315
Record name 1-(4-ethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663740
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

677018-15-4
Record name 1-(4-ethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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